5-Hydroxy-7-acetoxyflavone
Overview
Description
5-Hydroxy-7-acetoxyflavone is a flavone, a type of flavonoid, which is a diverse group of phytonutrients found in many plants. Flavones are known for their various biological activities, which makes them significant in scientific research.
Synthesis Analysis
- A novel approach to the synthesis of flavones, including derivatives like 5-Hydroxy-7-acetoxyflavone, involves reactions in acetone with other chemical compounds. This method can afford various flavones, as demonstrated in a study where a specific synthesis process was described (Tang et al., 2004).
- Another study detailed a one-step synthesis of 5-hydroxyflavone and its derivatives, including improved Baker-Venkataraman rearrangement reactions (Wang Xue-ju, 2014).
Molecular Structure Analysis
- The molecular structure of flavones like 5-Hydroxy-7-acetoxyflavone can be analyzed and confirmed using methods like IR, element analysis, and 1H NMR. The study of crystal structures also plays a role in understanding the molecular configuration (Yun He et al., 2008).
Chemical Reactions and Properties
- Flavones undergo various chemical reactions, including O-alkylation and dealkylation, as part of their synthesis and modification processes. These reactions are crucial in forming specific derivatives of flavones (H. Tominaga & T. Horie, 1993).
Physical Properties Analysis
- The physical properties of flavones like 5-Hydroxy-7-acetoxyflavone can be characterized using various analytical techniques. The study of crystallography, for instance, helps in understanding the solid-state properties of these compounds (Ning-bo Gong et al., 2016).
Chemical Properties Analysis
- The chemical properties of flavones are influenced by their structure and the presence of functional groups. Studies have shown that modifications in the flavone structure, such as methoxylation or acetoxylation, can significantly alter their chemical behavior (Serdiuk & Roshal, 2015).
Scientific Research Applications
Anti-Adipogenic Properties : A study found that a related compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel, can significantly inhibit lipid accumulation in cells, suggesting potential use in treating conditions like obesity (Wang et al., 2016).
Cancer Treatment Potential : Research indicates that 5-hydroxy polymethoxyflavones, including derivatives similar to 5-Hydroxy-7-acetoxyflavone, show strong inhibitory effects on cancer cell growth, particularly in colon cancer (Qiu et al., 2010). Another study highlights the effectiveness of a flavonoid compound from Lippia nodiflora in inhibiting breast cancer cell proliferation (Sudha et al., 2018).
Antioxidant Activity : A flavonoid closely related to 5-Hydroxy-7-acetoxyflavone has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress in various diseases (Saisin et al., 2009).
Antiproliferative Effects : Acetoxyflavone derivatives, including 7-acetoxyflavone, have shown higher antiproliferative activity than their non-acylated counterparts, particularly against drug-resistant cancer cells (Stompor et al., 2018).
Synthesis Approaches : There have been advancements in synthesizing derivatives of 5-Hydroxy-7-acetoxyflavone, contributing to the development of potential therapeutic agents (Tang et al., 2004).
Anti-Inflammatory and Antitumor Properties : Some studies have shown that polymethoxyflavones from citrus peels, including derivatives of 5-Hydroxy-7-acetoxyflavone, possess strong antiproliferative and anti-inflammatory properties, which can be beneficial in treating diseases like cancer and inflammatory disorders (Duan et al., 2017).
Role in Autophagy and Longevity : Certain derivatives have been found to extend lifespan in model organisms, mediated by mechanisms like autophagy and resistance to oxidative stress (Trivedi & Pandey, 2020).
properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRZPKTPVQOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-acetoxyflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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